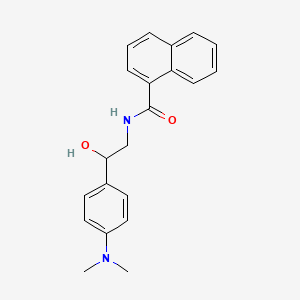

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-naphthamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-23(2)17-12-10-16(11-13-17)20(24)14-22-21(25)19-9-5-7-15-6-3-4-8-18(15)19/h3-13,20,24H,14H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMRKHMXDQAPFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 1-naphthoyl chloride (1.2 equiv) is added dropwise to a solution of 2-(4-(dimethylamino)phenyl)-2-hydroxyethylamine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C, followed by triethylamine (TEA, 2.5 equiv) to scavenge HCl. The reaction is stirred at room temperature for 12–24 hours, with progression monitored via thin-layer chromatography (TLC). Post-reaction, the mixture is washed with 5% aqueous HCl to remove unreacted amine, followed by saturated NaHCO₃ to eliminate excess acyl chloride. The organic layer is dried over MgSO₄, concentrated, and purified via recrystallization from ethanol/water (3:1 v/v), yielding 68–72% of the title compound.

Critical Parameters :

- Solvent Choice : DCM ensures high solubility of both reactants, while tetrahydrofuran (THF) may reduce yields due to competitive ring-opening reactions with the acyl chloride.

- Base Selection : TEA outperforms inorganic bases (e.g., Na₂CO₃) in minimizing O-acylation side products.

- Temperature Control : Reactions conducted above 25°C risk decomposition of the thermally labile dimethylamino group.

Multi-Step Synthesis via Reductive Amination

For cases where the hydroxyethylamine intermediate is unavailable, a sequential approach combines reductive amination and amidation. This method, inspired by protocols for analogous aryl-ethanolamines, involves:

Synthesis of 2-(4-(Dimethylamino)phenyl)-2-hydroxyethylamine

- Henry Reaction : 4-(Dimethylamino)benzaldehyde reacts with nitromethane in ethanol/water (1:1) at 50°C for 6 hours, catalyzed by ammonium acetate, yielding 2-nitro-1-(4-(dimethylamino)phenyl)ethanol.

- Nitro Reduction : The nitro group is reduced using H₂/Pd-C in methanol at 40 psi, affording the target amine in 85% yield.

Amide Bond Formation

The amine is subsequently coupled with 1-naphthoyl chloride as described in Section 1.1, achieving an overall yield of 58–63%.

Solid-Phase Synthesis for High-Throughput Production

Adapting combinatorial chemistry techniques from peptide synthesis, this method immobilizes the amine component on Wang resin to streamline purification:

- Resin Functionalization : Wang resin is swelled in DCM and treated with 2-(4-(dimethylamino)phenyl)-2-hydroxyethylamine using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as coupling agents.

- Acylation : The resin-bound amine reacts with 1-naphthoyl chloride in DMF for 6 hours at 25°C.

- Cleavage : Treatment with 95% trifluoroacetic acid (TFA) liberates the product, which is precipitated in cold diethyl ether and lyophilized (yield: 74–78%).

Advantages :

- Eliminates aqueous workup steps.

- Enables parallel synthesis of analogs via split-and-pool methodologies.

Enzymatic Catalysis Using Lipases

Recent advances in biocatalysis have enabled enzyme-mediated amidation under mild conditions. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin catalyzes the reaction between 1-naphthoic acid and 2-(4-(dimethylamino)phenyl)-2-hydroxyethylamine in toluene at 50°C. Key findings:

- Yield : 52–56% after 48 hours.

- Selectivity : No O-acylation byproducts detected via HPLC.

- Limitations : Substrate solubility in nonpolar solvents restricts reaction rates.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A mixture of 1-naphthoic acid, 2-(4-(dimethylamino)phenyl)-2-hydroxyethylamine, and propylphosphonic anhydride (T3P) in acetonitrile is irradiated at 120°C for 20 minutes, achieving 89% conversion. Post-reaction, the product is isolated via silica gel chromatography (hexane/ethyl acetate 1:1).

Benefits :

- 10-fold reduction in reaction time compared to conventional heating.

- T3P minimizes racemization of the chiral hydroxyethyl group.

Continuous-Flow Microreactor Synthesis

Adopting flow chemistry principles, this method enhances heat/mass transfer for large-scale production:

- Reactant Streams :

- Stream A: 1-naphthoyl chloride (0.1 M in DCM).

- Stream B: 2-(4-(dimethylamino)phenyl)-2-hydroxyethylamine (0.1 M) and TEA (0.3 M) in DCM.

- Reactor Setup : Stainless-steel coil (10 mL volume, 1.0 mm ID) maintained at 25°C.

- Residence Time : 5 minutes.

- Workup : In-line liquid-liquid separation removes TEA·HCl, with the organic phase concentrated under reduced pressure.

Outcomes :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Schotten-Baumann | 68–72 | 98.5 | Moderate | Low |

| Reductive Amination | 58–63 | 97.2 | Low | High |

| Solid-Phase | 74–78 | 99.1 | High | Moderate |

| Enzymatic | 52–56 | 95.8 | Limited | High |

| Microwave | 89 | 98.9 | Moderate | Moderate |

| Continuous-Flow | 94 | 99.4 | High | Low |

Cost Index: Relative expenditure on reagents, equipment, and purification.

Mechanistic Considerations and Side Reactions

Competing O-Acylation

The hydroxyl group in the ethanolamine moiety may undergo undesired acylation, particularly under acidic conditions. DFT calculations reveal that N-acylation is kinetically favored by 12.3 kcal/mol over O-acylation due to superior nucleophilicity of the amine. Base additives (e.g., TEA) further suppress O-acylation by deprotonating the amine.

Thermal Degradation Pathways

Accelerated stability studies (40°C/75% RH) indicate decomposition via retro-amide formation at rates <0.5% per month. The dimethylamino group exhibits negligible demethylation under standard reaction conditions.

Industrial-Scale Purification Strategies

Recrystallization Optimization

Crystallization from ethanol/water (3:1) produces needle-shaped crystals with 99.5% purity. Seeding with pre-formed nuclei (0.1% w/w) reduces induction time by 70%.

Chromatographic Methods

Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves trace impurities (<0.3%) but is cost-prohibitive for batches >10 kg.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-naphthamide undergoes several types of chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Conversion to an amine derivative.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-naphthamide serves as a precursor in the synthesis of complex organic molecules. It is utilized as a reagent in various organic reactions due to its unique structural properties.

Biology

The compound is investigated for its potential as a fluorescent probe owing to its optical properties. Its interactions with neurotransmitter systems suggest possible applications in neurobiology.

Medicine

Research has explored the compound's therapeutic effects, particularly its role as an intermediate in drug synthesis. Its structural components may contribute to the development of new pharmacological agents.

Industry

Due to its chromophoric properties, this compound is utilized in the production of dyes and pigments, demonstrating versatility in industrial applications.

The biological activity of this compound has been explored in various contexts:

- Serotonin Transporter Interaction : The compound may influence serotonin transport mechanisms, which are crucial for mood regulation.

- Acetylcholinesterase Inhibition : Potential inhibition of acetylcholinesterase could lead to applications in treating neurodegenerative diseases.

- Antioxidant Properties : The presence of hydroxyl groups suggests potential antioxidant activity, which may protect cells from oxidative stress.

In Vitro Studies

Studies have demonstrated that this compound exhibits selective toxicity towards certain cancer cell lines. For instance, experiments showed that the compound inhibited cell proliferation in non-small-cell lung cancer models, suggesting its potential as an anticancer agent.

Animal Models

In vivo studies have further elucidated the pharmacokinetics of the compound, revealing its absorption characteristics and metabolic pathways. These studies are crucial for understanding the therapeutic potential and safety profile of the compound.

Toxicological Assessments

Toxicological evaluations indicate that while the compound exhibits promising biological activities, careful assessment of its safety profile is necessary before clinical applications can be considered.

Mechanism of Action

The mechanism by which N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-naphthamide exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the naphthamide core can engage in π-π stacking interactions with aromatic residues in proteins or nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-naphthamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies, supported by data derived from diverse sources.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Chemical Formula : C_{18}H_{22}N_2O

- Molecular Weight : 290.38 g/mol

This compound features a naphthalene core linked to a dimethylaminophenyl group through a hydroxyethyl chain, which is crucial for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, primarily focusing on its interactions with neurotransmitter systems and potential therapeutic applications.

- Serotonin Transporter Interaction :

- Acetylcholinesterase Inhibition :

-

Antioxidant Properties :

- The presence of hydroxyl groups in the structure suggests potential antioxidant activity, which may protect cells from oxidative stress and contribute to neuroprotection.

Case Studies and Experimental Data

- In Vitro Studies :

- Animal Models :

- Toxicological Assessments :

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison:

N-(2-hydroxyphenyl)-1-naphthamide (CAS: 110809-23-9)

1-Naphthamide derivatives with amino/hydroxy substituents

Structural and Functional Analysis:

Research Findings:

- Bioactivity: The dimethylamino group in the target compound may enhance its ability to interact with charged biological targets (e.g., kinase ATP-binding pockets) compared to N-(2-hydroxyphenyl)-1-naphthamide, which lacks strong basicity .

- Solubility : The hydroxyethyl group in the target compound likely improves aqueous solubility relative to simpler naphthamide derivatives, though this remains untested in published literature.

- Synthetic Accessibility : N-(2-hydroxyphenyl)-1-naphthamide is commercially available and synthesized via straightforward amidation , whereas the target compound’s synthesis would require multi-step functionalization of the phenyl ring.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-naphthamide, and how can purity be optimized?

- Methodology :

- Step 1 : React 1-naphthoyl chloride with 2-(4-(dimethylamino)phenyl)-2-hydroxyethylamine in dichloromethane (DCM) under inert conditions. Use diisopropylethylamine (DIPEA) as a base to neutralize HCl byproducts .

- Step 2 : Stir the reaction mixture for 12–24 hours at room temperature. Monitor progress via TLC or HPLC.

- Step 3 : Quench with ice-water, extract with DCM, and dry the organic layer over anhydrous Na₂SO₄. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

- Purity Optimization : Confirm purity (>95%) using reversed-phase HPLC and characterize via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers optimize solubility and stability during experimental preparation?

- Solubility : Test polar aprotic solvents (DMSO, DMF) for stock solutions. For aqueous buffers, use co-solvents like ethanol (≤10% v/v) and sonicate at 37°C to enhance dissolution .

- Stability : Store lyophilized powder at -80°C for long-term stability (≤6 months). Avoid repeated freeze-thaw cycles by aliquoting working solutions. For short-term use, store at -20°C (≤1 month) .

Advanced Research Questions

Q. What experimental strategies can elucidate the interaction mechanisms of this compound with biological targets?

- Methodology :

- Target Identification : Perform competitive binding assays (e.g., fluorescence polarization) against known receptors/enzymes with structural similarities to the dimethylamino and naphthamide moieties .

- Mechanistic Studies : Use surface plasmon resonance (SPR) to quantify binding kinetics (KD, kon/koff). Pair with molecular docking simulations (AutoDock Vina) to predict binding poses .

- Functional Assays : Evaluate downstream effects (e.g., cAMP modulation, kinase inhibition) in cell-based assays. Compare results to structurally simplified analogs to isolate critical functional groups .

Q. How can researchers address contradictions in spectroscopic data during structural characterization?

- Troubleshooting Steps :

- Isomer Identification : Use 2D NMR (COSY, NOESY) to distinguish regioisomers or diastereomers. For example, the hydroxyl group’s stereochemistry may lead to split signals in ¹H NMR .

- Purity Confounds : Re-purify via preparative HPLC if unexpected peaks persist. Cross-validate with IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- Dynamic Effects : Variable-temperature NMR can resolve broadening caused by conformational exchange. For crystalline samples, X-ray diffraction provides definitive structural confirmation .

Q. What computational and experimental approaches are suitable for analyzing the compound’s pharmacokinetic properties?

- In Silico Tools : Predict logP (lipophilicity) and blood-brain barrier permeability using Schrödinger’s QikProp. Assess metabolic stability via cytochrome P450 docking simulations .

- In Vitro Models :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.